5-Methoxybenzo[d]thiazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multicomponent reactions, as seen in the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, which utilizes a one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . Similarly, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves a multi-step process including hydrolysis, substitution, and condensation . These methods could potentially be adapted for the synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one.
Molecular Structure Analysis
Quantum chemical calculations are a common tool for analyzing the molecular structure of thiazole derivatives. For instance, the molecular structure, vibrational frequencies, and electronic absorption of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione were studied using DFT/B3LYP methods . These computational techniques could be applied to 5-Methoxybenzo[d]thiazol-2(3H)-one to predict its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the synthesis of certain derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran and their antihypertensive activities suggest that thiazole derivatives can be functionalized to create biologically active molecules . This indicates that 5-Methoxybenzo[d]thiazol-2(3H)-one could potentially undergo similar chemical reactions to yield new compounds with specific activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized through spectroscopic methods and quantum chemical calculations. For example, the spectroscopic investigations and antioxidant activity of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one were verified, and its properties were calculated using DFT/B3LYP . Similarly, the antimicrobial activity of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring was screened, indicating the potential for biological activity . These methods could be used to determine the physical and chemical properties of 5-Methoxybenzo[d]thiazol-2(3H)-one.
Scientific Research Applications
Synthesis and Biological Evaluation
A study demonstrated the synthesis of thiazolyl-ethylidene hydrazino-thiazole derivatives, revealing their significant antimicrobial and anticancer properties. These compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with specific derivatives exhibiting potent cytotoxic activities against liver, colorectal, and breast carcinoma cell lines, indicating their potential for further pharmacological studies (Al-Mutabagani et al., 2021).
Anticancer Agents
Another research uncovered 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents, improving the antiproliferative activity against melanoma and prostate cancer cells from the micromolar to the low nanomolar range. These compounds work by inhibiting tubulin polymerization, a critical process in cell division, suggesting a promising direction for cancer treatment development (Lu et al., 2009).
Cholinesterase Inhibitors
Research aimed at discovering new cholinesterase inhibitors for treating neurodegenerative diseases led to the synthesis of S-alkylated triazolothiols. These compounds were synthesized from 4-methoxybenzoic acid and showed excellent inhibitory potential against acetylcholinesterase and butyrylcholinesterase enzymes, with one derivative being particularly potent. This finding highlights the potential of these compounds in treating diseases like Alzheimer's (Arfan et al., 2018).
Anticonvulsant Activity
A series of quinazolino-benzothiazoles were synthesized and evaluated for their anticonvulsant activity. Certain compounds in this series demonstrated significant efficacy against tonic and clonic seizures without showing signs of neurotoxicity or hepatotoxicity, making them promising candidates for further development into antiepileptic drugs (Ugale et al., 2012).
Antimicrobial and Antiviral Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and showed promising antibacterial, antifungal, and antiviral activities. These compounds particularly exhibited significant effects against tobacco mosaic virus and certain bacterial strains, underscoring their potential as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).
properties
IUPAC Name |
5-methoxy-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOYVOEMLDYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164912 | |
Record name | 2-Benzothiazolinone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzo[d]thiazol-2(3H)-one | |
CAS RN |
15193-51-8 | |
Record name | 2-Benzothiazolinone, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015193518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolinone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.